molecular formula C15H19NO3 B1391706 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-52-2

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1391706
M. Wt: 261.32 g/mol
InChI Key: SXQVHCRWMOYTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound that is used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is primarily used as a reference material in pharmaceutical research .

Scientific Research Applications

  • Chemoenzymatic Synthesis of Enantiomerically Pure Aza Analogues : This study describes the enzymatic resolution of chiral racemic mixtures of methyl esters, including 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. Notably, the 1-benzyl derivative showed a favorable interaction with α-chymotrypsin, leading to high enantiomeric purity. These compounds were used to synthesize the methyl esters of β-proline (Felluga et al., 2001).

  • Synthesis of ω-Heterocyclic Amino Acids : The study demonstrates a synthesis method for optically pure ω-heterocyclic-β-amino acids from similar esters. This involved a regiospecific ring-chain-transformation crucial for the synthesis of these amino acids (Singh et al., 2005).

  • Synthesis and Structural Investigation of Triorganostannyl Esters : This research focuses on the synthesis and structural analysis of triorganostannyl esters, including benzyl substituents. The study aims to understand the physicochemical properties and intermolecular interactions in these compounds (Tzimopoulos et al., 2010).

  • Antiviral Activity of Novel Inhibitors : A study on a novel orally bioavailable inhibitor of human rhinovirus protease, which shares structural similarities with the compound , demonstrates significant antiviral activity. This research highlights the potential of similar compounds in treating viral infections (Patick et al., 2005).

  • Diastereoselective Synthesis of αvβ6 Integrin Antagonist : The study reports the synthesis of a compound that is a potential therapeutic agent for treating idiopathic pulmonary fibrosis. It involves complex synthesis steps, indicating the potential pharmaceutical applications of similar compounds (Anderson et al., 2016).

  • Synthesis of Supramolecular Dendrimers : This research involves the synthesis of methyl esters, including those related to the compound , used in creating supramolecular dendrimers. These dendrimers have applications in materials science and nanotechnology (Percec et al., 2006).

  • Stereoselective Aldol Reactions with Pyrrolidine Derivatives : The study explores the use of N-propionylated pyrrolidine derivatives in stereoselective aldol reactions, indicating the significance of such compounds in organic synthesis (Hedenström et al., 2000).

  • Asymmetric Friedel-Crafts Alkylation Catalysis : This research involves the use of similar esters in catalyzing asymmetric Friedel–Crafts reactions, an important process in organic chemistry (Faita et al., 2010).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results. It is recommended to handle this compound with care, as with all chemicals .

properties

IUPAC Name

methyl 3-(1-benzylpyrrolidin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)9-14(17)13-7-8-16(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVHCRWMOYTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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